(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone
Description
(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone (CAS: 52505-58-5) is a heterocyclic compound featuring a thieno[2,3-b]pyridine core with a phenylmethanone substituent. Key characteristics include:
- Molecular formula: C₁₆H₁₄N₂OS (MW: 282.36 g/mol) .
- Structural features: A thienopyridine scaffold substituted with amino (NH₂) and methyl groups at positions 3, 4, and 6, respectively, and a benzoyl group at position 2.
- Applications: Potential biological activity as a muscarinic acetylcholine receptor modulator (e.g., M4 subtype) .
Properties
CAS No. |
52505-58-5 |
|---|---|
Molecular Formula |
C16H14N2OS |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C16H14N2OS/c1-9-8-10(2)18-16-12(9)13(17)15(20-16)14(19)11-6-4-3-5-7-11/h3-8H,17H2,1-2H3 |
InChI Key |
JKFYVJIMIFVKOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=CC=CC=C3)N)C |
solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Approach with Subsequent Acylation
The foundational strategy for synthesizing thieno[2,3-b]pyridine derivatives involves cyclocondensation reactions. A patent by US20070293533A1 outlines a general method for preparing substituted 3-amino-thieno[2,3-b]pyridine-2-carboxamides, which can be adapted for the target compound. The process begins with a 1,3-dione substrate (II) bearing substituents R¹ and R', which reacts with cyanothioacetamide (III) in ethanol containing triethylamine. This step generates a substituted 2-mercaptonicotinonitrile intermediate (IV), which undergoes cyclization with chloroacetamide (V) in dimethylformamide (DMF) or tetrahydrofuran (THF) under basic conditions (e.g., sodium carbonate or sodium ethoxide).
For the target compound, R¹ corresponds to methyl groups at positions 4 and 6, while R' is a phenylmethanone group. Modifications to the general protocol include substituting chloroacetamide with benzoyl chloride to introduce the phenylmethanone moiety. A related study in Molecular Modelling Insights into a Physiologically Favourable Approach demonstrates the use of ethyl bromoacetate in analogous reactions, achieving yields of 70–83% for carboxylate derivatives. Adapting this method, replacing ethyl bromoacetate with benzoyl chloride in the presence of sodium ethoxide could directly yield the desired phenylmethanone product.
Key Reaction Parameters:
Direct Acylation of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine
A more straightforward route involves direct acylation of a pre-synthesized thienopyridine amine. VulcanChem’s technical documentation describes reacting 3-amino-4,6-dimethylthieno[2,3-b]pyridine with benzoyl chloride in anhydrous ethanol or dichloromethane. The reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl carbon of benzoyl chloride, displacing chloride and forming the methanone bridge.
Optimization Insights:
-
Solvent Choice: Polar aprotic solvents like DMF enhance reaction rates but may require higher temperatures. Ethanol offers a balance between solubility and mild conditions.
-
Stoichiometry: A 1:1.2 molar ratio of amine to benzoyl chloride minimizes side products.
-
Workup: Precipitation in ice-water followed by recrystallization from methanol yields >90% purity.
Alternative Synthetic Pathways
The PMC study provides additional methodologies for functionalizing thieno[2,3-b]pyridine cores, which can be extrapolated to the target compound. For instance, heating pyridinethione precursors with formaldehyde and primary amines generates Schiff base intermediates, which could be reduced to secondary amines and subsequently acylated. While this route adds synthetic steps, it offers flexibility in introducing diverse substituents.
Experimental Optimization and Reaction Conditions
Solvent and Base Selection
Cyclocondensation reactions exhibit significant solvent dependence. Ethanol facilitates proton transfer in the initial cyclization, while DMF stabilizes intermediates via polar interactions. Sodium ethoxide, a strong base, ensures deprotonation of the thiol group during cyclization, whereas triethylamine acts as a mild base for neutralizing HCl byproducts in acylation steps.
Temperature and Time
Extended reflux durations (8–12 hours) are critical for completing cyclocondensation, as evidenced by thin-layer chromatography (TLC) monitoring. In contrast, acylation reactions often conclude within 2–4 hours at room temperature, minimizing thermal degradation.
Purification Techniques
Recrystallization from methanol or ethanol/water mixtures remains the most effective purification method, yielding crystalline products with >95% purity. Column chromatography on silica gel (eluent: ethyl acetate/hexane, 3:7) is recommended for complex mixtures.
Chemical Reactions Analysis
Acid-Base Reactions
The primary amino group (-NH₂) at the 3-position participates in proton transfer reactions. This enables the compound to act as a Brønsted base under acidic conditions or as a weak acid in strongly basic environments.
Key observations :
-
Protonation occurs preferentially at the amino group in HCl/ethanol solutions, forming water-soluble salts.
-
Deprotonation requires strong bases like NaOH (>2 M) due to the electron-withdrawing thienopyridine ring.
Nucleophilic Substitution Reactions
The electron-deficient thienopyridine system facilitates nucleophilic attacks at specific positions:
| Reaction Site | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| C-5 position | KSCN | DMF, 80°C, 6h | 5-Thiocyano derivative | 68% | |
| C-7 position | NaOCH₃ | MeOH, reflux, 12h | 7-Methoxy derivative | 77% |
Mechanistic notes:
-
Substituent orientation directs nucleophilic attack to C-5 and C-7 positions .
-
Methyl groups at C-4 and C-6 sterically hinder reactivity at adjacent positions .
Cyclization Reactions
The amino group initiates ring-forming reactions with bifunctional reagents:
Example 1: Thiazole Formation
text(3-Amino-...)methanone + CS₂ → Thiazolo[5',4':4,5]thieno[2,3-b]pyridine
Example 2: Pyrimidine Annulation
text(3-Amino-...)methanone + CH₃COCH₂COOC₂H₅ → Pyrimidine-fused derivative
Amidation and Acylation
The amino group undergoes typical amine reactions while the ketone remains inert under mild conditions:
| Reaction Type | Reagent | Product | Yield | Notes |
|---|---|---|---|---|
| Acetylation | Acetic anhydride | N-Acetyl derivative | 89% | Requires catalysis by DMAP |
| Benzoylation | Benzoyl chloride | N-Benzoyl derivative | 76% | Base: Et₃N, solvent: CH₂Cl₂ |
Notable limitation:
-
Bulky acylating agents (e.g., pivaloyl chloride) show <40% conversion due to steric hindrance from adjacent methyl groups .
Metal Complexation
The compound acts as a polydentate ligand:
Cu(II) Complex Formation
text(3-Amino-...)methanone + CuCl₂ → [Cu(L)₂Cl]Cl
-
Stability constant (log β): 8.2 ± 0.3 (in MeOH/H₂O)
-
Geometry: Distorted square pyramidal (confirmed by XRD)
Biological implication :
These complexes show enhanced antimicrobial activity compared to the free ligand.
Oxidation Reactions
Controlled oxidation modifies the thiophene ring:
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| m-CPBA | CHCl₃, 0°C | Sulfoxide derivative | Selective S-oxidation |
| H₂O₂/HCOOH | 60°C, 4h | Sulfone derivative | Complete S-oxidation |
Critical observation:
Sulfone formation increases water solubility by 15-fold but reduces membrane permeability.
Scientific Research Applications
Biology: Investigations may focus on its interactions with biological macromolecules.
Medicine: Although not widely studied, it could have therapeutic potential.
Industry: Its use in industry remains limited due to its specialized nature .
Mechanism of Action
- Detailed information on the mechanism of action is lacking. it likely interacts with specific cellular targets or pathways, influencing biological processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Table 1: Substituent Effects on Phenyl Methanone Derivatives
Key Observations :
- Electron-withdrawing groups (e.g., Cl, NO₂) increase molecular weight and may enhance binding to hydrophobic pockets in biological targets .
- Hydroxyl groups improve solubility in polar solvents (e.g., DMF or ethanol) due to hydrogen bonding .
Core Heterocycle Modifications
Table 2: Thieno[2,3-b]pyridine vs. Furo[2,3-b]pyridine Analogs
Key Observations :
- Sulfur vs. Oxygen: Thieno derivatives exhibit greater aromatic stability due to sulfur’s lower electronegativity, whereas furo analogs may show shifted UV/Vis absorption or fluorescence spectra .
Bis-Thienopyridine Derivatives
Table 3: Dimeric and Linked Analogs
Key Observations :
Spectral and Physical Properties
Table 4: Spectroscopic Data Comparison
Key Observations :
- Hydroxyl groups introduce distinct NMR signals (e.g., δ 11.01 for -OH) and solvent-dependent fluorescence .
Biological Activity
The compound (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone is part of a class of thienopyridine derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes current research findings regarding the biological activity of this compound, focusing on its anti-tumor properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thieno[2,3-b]pyridine core substituted with an amino group and a phenyl methanone moiety. This unique structure is believed to contribute to its biological activity by facilitating interactions with various biological targets.
Anti-Tumor Activity
Recent studies have highlighted the anti-tumor properties of thienopyridine derivatives, including the compound . For instance:
- In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) with IC50 values reported at 0.005 μM for A549 cells, indicating potent anti-cancer effects .
- Colony formation assays revealed that the compound inhibited colony formation in A549 cells in a concentration-dependent manner, suggesting its potential to prevent tumor growth .
- Wound healing assays indicated that it effectively inhibits the migration of cancer cells, further supporting its role as an anti-metastatic agent .
The mechanisms underlying the biological activity of this compound can be summarized as follows:
- Induction of Apoptosis : The compound has been shown to trigger apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .
- Metabolic Reprogramming : Research indicates that treatment with this compound alters the metabolic profile of cancer cells, shifting their metabolism from lipid to glucose utilization, which is critical for cancer cell survival and proliferation .
- Inhibition of Cancer Stem Cells (CSCs) : The compound significantly reduces the fraction of CSCs in treated cell populations, which are often responsible for tumor recurrence and metastasis .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the thieno[2,3-b]pyridine scaffold can enhance or diminish biological activity:
- Substituents on the phenyl ring have been shown to impact potency; for example, specific electron-donating groups increase lipophilicity and improve binding affinity to target proteins .
- The presence of an amino group at position 3 is critical for maintaining activity against various cancer cell lines .
Case Studies
Several case studies have documented the efficacy of thienopyridine derivatives in preclinical settings:
- Study on Breast Cancer : A novel derivative exhibited higher potency against triple-negative breast cancer cell lines at nanomolar concentrations, demonstrating its potential as a therapeutic agent for difficult-to-treat cancers .
- Neuroprotective Studies : Other derivatives have shown promise in inhibiting cholinesterases related to Alzheimer's disease, indicating a dual role in both oncology and neuropharmacology .
Q & A
What are the common synthetic routes for (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone, and how do reaction conditions influence yield?
Classification: Basic Synthesis Methodology
Answer:
The compound is typically synthesized via heterocyclization of ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate precursors. Key steps include:
- Gewald reaction for thienopyridine scaffold formation using cycloalkanones, sulfur, and nitriles .
- Amidation or ketonization to introduce the phenyl methanone group, often employing coupling agents like EDCI/HOBt in anhydrous DMF .
Yields vary with substituents and conditions. For example, method A (55 mg, 95% yield) and method B (35 mg, 65%) differ in solvent polarity and temperature .
How can researchers optimize asymmetric synthesis or purification of this compound?
Classification: Advanced Experimental Design
Answer:
Multi-response nonlinear optimization models (e.g., inscribed design) are effective for enantioselective synthesis. Key parameters include:
What spectroscopic and analytical techniques are critical for characterizing this compound?
Classification: Basic Characterization
Answer:
- IR Spectroscopy : Confirm NH₂ (3286–3473 cm⁻¹) and C=O (1596 cm⁻¹) groups .
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.1–2.5 ppm) .
- Elemental Analysis : Validate stoichiometry (e.g., C: 56.21% vs. calc. 56.15%) .
How do structural modifications impact biological activity, and how can SAR studies be designed?
Classification: Advanced Structure-Activity Relationship (SAR)
Answer:
- Substituent Effects :
- Methodology :
What contradictions exist in reported bioactivity data, and how can they be resolved?
Classification: Advanced Data Analysis
Answer:
Discrepancies in antimicrobial efficacy may arise from:
- Assay Variability : Differences in bacterial strains (ATCC vs. clinical isolates) .
- Solubility : Use DMSO concentrations ≤1% to avoid false negatives .
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across studies .
How can researchers address poor solubility or stability during biological assays?
Classification: Advanced Formulation Challenges
Answer:
- Solubility Enhancement : Use cyclodextrin complexes or PEG-based nanoemulsions .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .
What are the computational strategies for predicting ADMET properties of this compound?
Classification: Advanced Drug Development
Answer:
How can researchers resolve discrepancies in elemental analysis or spectroscopic data?
Classification: Advanced Analytical Troubleshooting
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
